3-(Bromomethyl)-2,4-difluorophenol
Description
3-(Bromomethyl)-2,4-difluorophenol is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) substituent at the 3-position and fluorine atoms at the 2- and 4-positions of the phenol ring. This structure combines the electron-withdrawing effects of fluorine with the reactive bromomethyl group, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or polymer modifications.
Properties
CAS No. |
866028-21-9 |
|---|---|
Molecular Formula |
C7H5BrF2O |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
3-(bromomethyl)-2,4-difluorophenol |
InChI |
InChI=1S/C7H5BrF2O/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2,11H,3H2 |
InChI Key |
LONAINCZXJIXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)CBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2,4-Difluorophenyl Acetate
- Structure : Features an acetyloxy (-OAc) group instead of bromomethyl.
- Synthesis: Prepared via esterification of 2,4-difluorophenol with acetyl chloride or bromomethyl acetate under basic conditions (e.g., DIPEA in DMF) .
- Properties : Boiling point: 186–188°C; molecular weight (MW): 172.03 g/mol .
- Reactivity : The acetate group is less reactive toward nucleophilic substitution compared to bromomethyl, limiting its utility in alkylation reactions.
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene
- Structure : Bromomethyl substituent on a nitro- and methyl-substituted benzene ring.
- Properties: MW: 262.07 g/mol (calculated from C₈H₇BrNO₂).
- Reactivity : The nitro group enhances electrophilicity at the bromomethyl site, enabling facile substitution reactions in aromatic systems .
3-(Bromomethyl)-2,4,10-trioxaadamantane
- Structure : Bromomethyl group on a rigid trioxaadamantane framework.
- Properties: MW: 235.08 g/mol; melting point: 95–97°C; soluble in chloroform, DCM, and methanol .
- Reactivity : The adamantane backbone sterically hinders the bromomethyl group, reducing reactivity compared to planar aromatic analogs .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
